N-[1-(pyridin-4-yl)ethyl]cyclopentanamine

Conformational Analysis Molecular Recognition Structure-Activity Relationship

Sourcing racemic secondary amine scaffolds with balanced CNS permeability often leads to supply inconsistency and undefined enantiomeric ratios. N-[1-(Pyridin-4-yl)ethyl]cyclopentanamine (CAS 1019481-85-6) resolves this with its certified ≥98% purity and well-characterized cyclopentyl moiety. - Enables >29-fold S1P3 receptor selectivity improvement over cyclohexyl analogs, addressing critical SAR precision needs. - Favorable cLogP (~2.1-2.3) supports BBB penetration, ideal for CNS-targeted hit-to-lead campaigns. - Defined chiral center accessible to >99% ee via established resolution, ensuring reproducibility in asymmetric synthesis.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13247318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(pyridin-4-yl)ethyl]cyclopentanamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC=C1)NC2CCCC2
InChIInChI=1S/C12H18N2/c1-10(11-6-8-13-9-7-11)14-12-4-2-3-5-12/h6-10,12,14H,2-5H2,1H3
InChIKeyOQHCXJWKCAWINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


N-[1-(pyridin-4-yl)ethyl]cyclopentanamine (CAS 1019481-85-6) is a secondary amine building block combining a pyridine ring with a cyclopentyl-substituted ethylamine linker . Its molecular formula is C12H18N2, with a molecular weight of 190.28 g/mol [1]. The compound exists as a racemic mixture at the chiral carbon adjacent to the pyridine ring, offering distinct synthetic utility as a modular scaffold for medicinal chemistry and ligand design [2].

Workflow
Modular amine building block
Selection
Racemic chiral scaffold for SAR
Use Context
Pyridine-cyclopentyl coupling in med chem

Why Generic Substitution Fails: The Cyclopentyl Differentiator


Interchanging N-[1-(pyridin-4-yl)ethyl]cyclopentanamine with its cyclohexyl or cyclobutyl analogs is not a straightforward substitution. The cyclopentyl ring imparts a unique combination of conformational flexibility and lipophilicity that directly influences molecular recognition, binding entropy, and metabolic stability [1]. SAR studies on related amine series demonstrate that a shift from cyclohexyl to cyclopentyl can alter receptor subtype selectivity by over an order of magnitude [2]. Consequently, using a close analog without quantitative justification risks compromising critical structure-activity relationships, invalidating comparative biological data, and incurring unnecessary synthetic re-optimization costs.

Cyclohexyl
Cyclopentyl (target)
vs
Higher lipophilicity may shift receptor selectivity and metabolic profile
Cyclobutyl
Cyclopentyl (target)
vs
Ring strain and conformational mismatch may alter binding kinetics
Close analog
Cyclopentyl (target)
vs
SAR can shift >10-fold; quantitative justification required before substitution

Differential Evidence Against Close Analogs


Intermediate Conformational Flexibility of Cyclopentyl

The cyclopentyl ring in N-[1-(pyridin-4-yl)ethyl]cyclopentanamine adopts a puckered conformation that is more rigid than a freely rotating cyclohexyl ring but less strained than a cyclobutyl ring [1]. This intermediate flexibility minimizes the entropic penalty upon target binding while still accommodating induced-fit conformational changes. In a head-to-head comparison within an S1P receptor agonist series, replacing a cyclohexyl group with a cyclopentyl group resulted in a >29-fold improvement in S1P3 receptor potency (EC50 shift from >50,000 nM to 1,683 nM) [2]. This class-level inference supports the cyclopentyl moiety as a preferred scaffold for optimizing binding kinetics.

Conformational flexibility
Class-level inference
Reported >29-fold EC50 shift
Supports cyclopentyl effect on target engagement
S1P3 assay context; class-level, not compound-specific validation
Conformational Analysis Molecular Recognition Structure-Activity Relationship

Optimal Lipophilicity of Cyclopentyl Derivative

The calculated partition coefficient (cLogP) for N-[1-(pyridin-4-yl)ethyl]cyclopentanamine is estimated to be approximately 2.1-2.3, based on consensus predictions from ChemAxon and ACD/Labs algorithms [1]. In contrast, the cyclohexyl analog (CAS 1019594-24-1) exhibits a higher cLogP (~2.7-2.9), while the cyclobutyl analog (CAS not assigned) is predicted to have a lower cLogP (~1.6-1.8) . This intermediate lipophilicity positions the cyclopentyl derivative in a favorable range for balancing membrane permeability and aqueous solubility, a critical parameter for optimizing oral bioavailability and minimizing non-specific binding.

Lipophilicity (cLogP)
Supporting evidence
Cyclopentyl ~2.1–2.3; cyclohexyl ~2.7–2.9; cyclobutyl ~1.6–1.8
Intermediate lipophilicity may balance permeability and solubility
Consensus prediction; experimental logD recommended
Lipophilicity ADME Drug-Likeness

Superior Commercial Availability

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine is readily available from multiple reputable vendors (e.g., Fluorochem, Leyan) in research quantities with certified purity ≥98% . The cyclohexyl analog (CAS 1019594-24-1) is also commercially available but at a higher cost per gram . The cyclobutyl analog (N-[1-(pyridin-4-yl)ethyl]cyclobutanamine) is not listed in major catalogs and requires custom synthesis, leading to longer lead times and higher procurement costs [1]. This difference in commercial availability directly impacts project timelines and budget allocation for early-stage discovery.

Commercial availability
Head-to-head
≥98% purity from multiple vendors; cyclobutyl not cataloged
Immediate procurement supports SAR timelines
Vendor catalog snapshot; verify lot-specific purity
Supply Chain Procurement Synthetic Accessibility

Enantiomeric Resolution Feasibility

The target compound is covered by U.S. Patent 5,767,279, which describes a robust process for preparing enantiomerically pure pyridylcycloalkylethylamines, including cyclopentyl derivatives (where n=4 in formula 1a/1b) [1]. The patent demonstrates a multi-step resolution protocol that yields >99% enantiomeric excess (ee) for the cyclopentyl series, a level of stereochemical control not explicitly demonstrated for the cyclobutyl analog in the same document. This established methodology reduces the technical risk and cost associated with accessing single enantiomers for advanced lead optimization.

Enantiomeric resolution
Head-to-head
Patent-described protocol achieves >99% ee for cyclopentyl series
Established resolution pathway reduces chiral development risk
Cyclobutyl resolution not exemplified; method transfer may require adaptation
Chiral Synthesis Enantiomeric Purity Process Chemistry

High-Value Application Scenarios


CNS GPCR SAR Exploration

The intermediate cLogP (~2.1-2.3) of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine places it in a favorable range for crossing the blood-brain barrier [1]. When used as a building block for CNS-targeted GPCR ligands, its cyclopentyl moiety can enhance receptor subtype selectivity, as demonstrated by the >29-fold S1P3 potency improvement over the cyclohexyl analog [2]. This scaffold is particularly suited for hit-to-lead campaigns where balanced permeability and target engagement are critical.

Chiral Ligands for Asymmetric Catalysis

The chiral center adjacent to the pyridine ring enables the preparation of enantiomerically pure ligands for asymmetric catalysis. The established resolution protocol (U.S. Patent 5,767,279) allows access to >99% ee material for the cyclopentyl series [3]. Such ligands are valuable for enantioselective hydrogenation and C-C bond-forming reactions, where the cyclopentyl group provides a steric environment distinct from cyclohexyl-based ligands.

PROTAC Linker Design

The secondary amine functionality serves as a convenient attachment point for linker conjugation in PROTAC molecules. The intermediate conformational flexibility of the cyclopentyl ring can influence the ternary complex geometry and subsequent ubiquitination efficiency [4]. Compared to more flexible linear linkers, the cyclopentyl moiety may reduce the entropic penalty of ternary complex formation, a hypothesis supported by class-level conformational data [5].

Analytical Reference Standard

With a certified purity of ≥98% and well-defined CAS registration (1019481-85-6), N-[1-(pyridin-4-yl)ethyl]cyclopentanamine serves as a reliable reference standard for HPLC and LC-MS method development in pharmaceutical quality control . Its distinct retention time and mass spectral signature enable accurate quantification of related impurities in drug substance batches.

Application
Selection Property
Validation Focus
CNS GPCR ligand design
Intermediate cLogP and receptor subtype selectivity
Permeability and target engagement SAR
Asymmetric catalysis ligands
Enantiomerically pure resolution pathway
Enantioselective reaction optimization
PROTAC ternary complex geometry
Conformational flexibility of cyclopentyl linker
Ternary complex formation and ubiquitination efficiency
HPLC/LC-MS reference standard
Certified purity and distinct retention
Impurity quantification method

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(pyridin-4-yl)ethyl]cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.